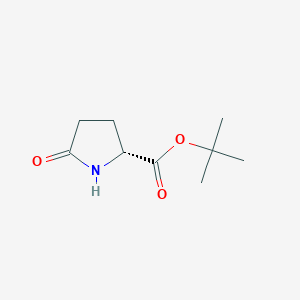

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate

Übersicht

Beschreibung

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate is a chiral compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural features on pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 185.22 g/mol. Its structure includes a pyrrolidine ring with both a carbonyl and a carboxylate functional group, which contributes to its reactivity and biological potential. The chirality of the compound, specifically in the (R) configuration, is significant as it influences its interaction with biological targets.

Synthesis

Various synthetic routes have been developed for this compound. These methods typically involve the formation of the pyrrolidine ring followed by the introduction of functional groups. The versatility in synthesis allows for the modification of this compound, enabling the exploration of derivatives with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds derived from this scaffold showed structure-dependent activity, with some exhibiting reduced viability in cancer cells while maintaining low toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound A | 10 | A549 | High selectivity for cancer cells |

| Compound B | 25 | HSAEC1-KT | Moderate activity, low toxicity |

| Compound C | 15 | A549 | Effective against multidrug-resistant strains |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that certain derivatives possess activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. This suggests that modifications to the core structure can enhance antimicrobial efficacy, making it a candidate for further development in treating resistant infections .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound | MIC (µg/mL) | Pathogen | Effectiveness |

|---|---|---|---|

| Compound D | 8 | Staphylococcus aureus | Effective against MRSA strains |

| Compound E | 16 | Klebsiella pneumoniae | Moderate activity |

| Compound F | 4 | Pseudomonas aeruginosa | Highly effective |

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance pathways. The presence of functional groups such as carbonyls and carboxylates likely facilitates these interactions, enhancing binding affinity and specificity .

Case Studies

Several case studies have documented the promising biological activities associated with this compound:

- Case Study on Anticancer Activity : A study evaluated various derivatives in an A549 cell model, revealing that compounds with free amino groups exhibited superior anticancer properties compared to those with acetylamino substitutions. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial potential against resistant strains of Staphylococcus aureus. Compounds derived from this scaffold demonstrated significant inhibitory effects, suggesting their utility in developing new treatments for antibiotic-resistant infections .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

The compound serves as an important intermediate in the synthesis of various biologically active molecules. The following table summarizes some key synthetic pathways and yields associated with (R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate:

| Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Grignard Reaction | Isopropylmagnesium bromide | Tetrahydrofuran, -40°C | 56% |

| Coupling Reaction | Various carboxylic acids | THF, room temperature | Variable |

| Optical Resolution | Chiral resolving agents | Specific conditions not disclosed | Not specified |

These reactions demonstrate the compound's versatility as a building block in organic synthesis.

Biological Applications

- Antiviral Activity : Research indicates that derivatives of this compound exhibit potent inhibitory activity against viral proteases, including those associated with SARS-CoV. In one study, the compound was used as a scaffold to develop dipeptide-type inhibitors that showed significant antiviral potency .

- Cancer Therapeutics : The compound has been explored for its potential in cancer treatment through its role as a glutamine antagonist. Its derivatives have demonstrated anticancer efficacy by inhibiting specific metabolic pathways crucial for tumor growth .

- Neuroprotective Effects : Some studies suggest that compounds derived from this compound may have neuroprotective properties, making them candidates for further investigation in neurodegenerative disease therapies.

Case Study 1: Antiviral Compound Development

In a study focused on developing inhibitors for SARS-CoV, researchers synthesized a series of compounds based on this compound. The lead compound exhibited an IC50 value of approximately 6.0 nM against the viral protease, showcasing the compound's potential as a therapeutic agent .

Case Study 2: Cancer Treatment Research

A study investigating the effects of glutamine antagonists highlighted the efficacy of this compound derivatives in inhibiting cancer cell proliferation. The results indicated a significant reduction in cell viability in various cancer cell lines, supporting further exploration of this compound in oncological applications .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454987 | |

| Record name | tert-Butyl 5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205524-46-5 | |

| Record name | tert-Butyl 5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.